molecular formula C11H13NO4 B13317508 Methyl 2-(7-amino-2,3-dihydro-1,4-benzodioxin-6-yl)acetate

Methyl 2-(7-amino-2,3-dihydro-1,4-benzodioxin-6-yl)acetate

Cat. No.: B13317508
M. Wt: 223.22 g/mol
InChI Key: WHTLALIKSKPHBW-UHFFFAOYSA-N
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Description

Methyl 2-(7-amino-2,3-dihydro-1,4-benzodioxin-6-yl)acetate is a chemical compound that belongs to the class of benzodioxane derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a benzodioxane ring system, which is a fused ring system containing both benzene and dioxane rings, and an amino group attached to the benzodioxane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(7-amino-2,3-dihydro-1,4-benzodioxin-6-yl)acetate typically involves the following steps:

    Formation of the Benzodioxane Ring: The benzodioxane ring can be synthesized through a cyclization reaction involving catechol and an appropriate dihalide under basic conditions.

    Introduction of the Amino Group: The amino group can be introduced via a nucleophilic substitution reaction using an appropriate amine.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(7-amino-2,3-dihydro-1,4-benzodioxin-6-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding reduced forms, such as alcohols or amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of substituted benzodioxane derivatives.

Scientific Research Applications

Methyl 2-(7-amino-2,3-dihydro-1,4-benzodioxin-6-yl)acetate has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the treatment of neurodegenerative diseases and as an enzyme inhibitor.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 2-(7-amino-2,3-dihydro-1,4-benzodioxin-6-yl)acetate involves its interaction with specific molecular targets and pathways. The amino group and benzodioxane ring system allow the compound to bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis.

Comparison with Similar Compounds

Similar Compounds

    6-Acetyl-1,4-benzodioxane: This compound shares the benzodioxane ring system but has an acetyl group instead of an amino group.

    1,4-Benzodioxane-6-yl methyl ketone: Similar to the above compound, it has a ketone group instead of an amino group.

    Indole Derivatives: These compounds also contain fused ring systems and exhibit diverse biological activities.

Uniqueness

Methyl 2-(7-amino-2,3-dihydro-1,4-benzodioxin-6-yl)acetate is unique due to the presence of both the amino group and the ester functional group, which confer distinct chemical reactivity and biological activity

Biological Activity

Methyl 2-(7-amino-2,3-dihydro-1,4-benzodioxin-6-yl)acetate is a promising compound within the class of benzodioxane derivatives. Its unique molecular structure allows it to exhibit significant biological activities, particularly in the context of enzyme inhibition and potential therapeutic applications in neurodegenerative diseases.

Chemical Structure and Properties

  • Molecular Formula : C11H13NO4
  • Molecular Weight : 223.22 g/mol
  • Functional Groups : The compound contains an amino group and an ester functional group, which contribute to its reactivity and biological activity.

The presence of the amino group enhances its ability to interact with various biological targets, while the ester group may facilitate metabolic transformations.

Enzyme Inhibition

This compound has been shown to inhibit key enzymes involved in metabolic processes:

  • Acetylcholinesterase (AChE) : This enzyme is crucial for neurotransmission in the central nervous system. Inhibition of AChE can enhance cholinergic signaling, which is beneficial in conditions like Alzheimer's disease. Studies indicate that this compound exhibits substantial inhibitory activity against AChE, suggesting its potential as a therapeutic agent for cognitive disorders.
  • Alpha-glucosidase : This enzyme plays a significant role in carbohydrate metabolism. Inhibition of alpha-glucosidase can be advantageous for managing diabetes by slowing down glucose absorption. This compound has demonstrated notable alpha-glucosidase inhibitory effects.

Pharmacological Implications

The dual functionality of this compound positions it as a lead compound for drug development targeting neurodegenerative diseases and metabolic disorders. Its ability to modulate enzyme activity suggests potential applications in:

  • Alzheimer's Disease : By inhibiting AChE, it may help improve cognitive function.
  • Diabetes Management : Its action against alpha-glucosidase could aid in controlling blood sugar levels.

Molecular Docking Studies

Molecular docking studies have provided insights into how this compound interacts with its target enzymes at the molecular level. These studies reveal specific binding sites and interactions that account for its inhibitory effects on AChE and alpha-glucosidase.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructure CharacteristicsUnique Features
6-Acetyl-1,4-benzodioxaneContains a benzodioxane ring but has an acetyl groupLacks amino functionality
1,4-Benzodioxane-6-yl methyl ketoneSimilar benzodioxane structure with a ketone groupNo amino or ester groups present
Indole DerivativesFused ring systems similar to benzodioxanesDifferent core structure leading to varied activities

This compound stands out due to its combination of an amino group and an ester functional group that enhances both its chemical reactivity and biological activity compared to other derivatives.

Case Studies and Research Findings

Research has highlighted various aspects of the biological activity of this compound:

  • In vitro Studies : Laboratory studies have confirmed its inhibitory effects on AChE and alpha-glucosidase using various concentrations. For instance, IC50 values were determined for both enzymes, demonstrating effective inhibition at micromolar concentrations.
  • Therapeutic Potential : Case studies focusing on animal models have shown improved cognitive function following treatment with compounds similar to this compound.

Properties

Molecular Formula

C11H13NO4

Molecular Weight

223.22 g/mol

IUPAC Name

methyl 2-(6-amino-2,3-dihydro-1,4-benzodioxin-7-yl)acetate

InChI

InChI=1S/C11H13NO4/c1-14-11(13)5-7-4-9-10(6-8(7)12)16-3-2-15-9/h4,6H,2-3,5,12H2,1H3

InChI Key

WHTLALIKSKPHBW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=CC2=C(C=C1N)OCCO2

Origin of Product

United States

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